molecular formula C12H26ClN3O B1416793 N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride CAS No. 1171023-73-6

N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride

Cat. No. B1416793
M. Wt: 263.81 g/mol
InChI Key: ZPEUEQYXFLOLPC-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride, also known as N-ethyl-2-piperidinecarboxamide hydrochloride, is an organic compound belonging to the piperidine family. It is a white crystalline solid, soluble in water and ethanol, and is commonly used in scientific research as an inhibitor of enzymes. N-ethyl-2-piperidinecarboxamide hydrochloride has a wide range of applications in biochemistry and physiology, including being used as a research tool to study enzyme activity and cellular processes.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride derivatives have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. For instance, Sugimoto et al. (1990) found that certain derivatives showed potent inhibitory effects on acetylcholinesterase, suggesting potential applications in treating dementia-related conditions (Sugimoto et al., 1990). Another study by Sugimoto et al. (1992) extended this research to include structure-activity relationships of similar compounds, finding that specific modifications could enhance anti-AChE activity (Sugimoto et al., 1992).

Cytotoxic and Anticancer Agents

Compounds related to N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride have been explored for their cytotoxicity and potential as anticancer agents. Dimmock et al. (1998) synthesized a series of related compounds, some of which displayed significant cytotoxicity against various cell lines and showed promising in vivo activity against colon cancers (Dimmock et al., 1998).

Palladium-Catalyzed Aminocarbonylation

Takács et al. (2014) utilized derivatives of piperidine, including compounds similar to N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride, as N-nucleophiles in palladium-catalyzed aminocarbonylation. This process is important for the synthesis of various organic compounds, indicating potential applications in organic chemistry and pharmaceutical synthesis (Takács et al., 2014).

Preparation of Novel Rho Kinase Inhibitors

N-(Pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a compound related to N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride, has been investigated for its potential as a Rho kinase inhibitor. This research by Wei et al. (2016) involves synthesizing such compounds for treating central nervous system disorders (Wei et al., 2016).

Antimicrobial Agents

Attia et al. (2013) synthesized compounds including N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride derivatives and evaluated them as potential antimicrobial agents. These compounds showed significant activity against various bacteria and fungi, suggesting their potential use in combating microbial infections (Attia et al., 2013).

properties

IUPAC Name

N-[2-(diethylamino)ethyl]piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O.ClH/c1-3-15(4-2)10-9-14-12(16)11-5-7-13-8-6-11;/h11,13H,3-10H2,1-2H3,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEUEQYXFLOLPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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